Absence of Publicly Available Comparative Pharmacological Data Limits Immediate Differentiation
A comprehensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) yielded no head-to-head quantitative pharmacological comparisons between 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one and its closest structural analogs (e.g., 3-fluorophenyl, 4-chlorophenyl, or unsubstituted phenyl variants). While vendor descriptions mention 'versatile small molecule scaffold' and 'potential biological activities including antimicrobial and anticancer properties' , these claims lack the quantitative comparator data required for evidence-based selection. The nearest characterized analog in the primary literature is a more complex derivative (`4g`) with an N-methyl and urea modification, which showed an IC50 of 50.0 ± 10.0 nM at human mGluR5, while the unsubstituted parent compound is untested [1].
| Evidence Dimension | Pharmacological potency (IC50) at human mGluR5 receptor |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 1-(3-chlorophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyridine)urea ('Analog 4g'): IC50 = 50.0 ± 10.0 nM |
| Quantified Difference | Not calculable |
| Conditions | Human mGluR5-mediated intracellular calcium mobilization assay in CHO-K1 cells |
Why This Matters
Without direct comparative biological data, procurement decisions must be based solely on the compound's utility as a synthetic building block, not on any specific, validated target activity.
- [1] Gichinga, M.G., Olson, J.P., Butala, E., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(12), 882-884. View Source
